Cas no 13925-12-7 (1-Phenazinol,6-methoxy-, 5,10-dioxide)

13925-12-7 structure
Productnaam:1-Phenazinol,6-methoxy-, 5,10-dioxide
1-Phenazinol,6-methoxy-, 5,10-dioxide Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Phenazinol,6-methoxy-, 5,10-dioxide
- 5-hydroxy-6-methoxy-10-oxidophenazin-10-ium-1-one
- myxin
- 1-Hydroxy-6-methoxyphenazine 5,10-dioxide
- 1-hydroxy-6-methoxyphenazine N5,N10-dioxide
- 1-Methoxy-6-hydroxyphenazin-5,10-dioxid
- 3C Antibiotic
- 6-Methoxy-1-phenazinol 5,10-dioxide
- 6-methoxy-5,10-dioxy-phenazin-1-ol
- AC1L2I7H
- BRN 0622031
- NSC306757
- 3C-Antibiotic
- 6-Methoxy-1-phenazinol-5,10-dioxide
- SCHEMBL29928
- Q27287175
- myxine
- QBE6KOU32S
- DTXSID20865411
- NSC-306757
- CHEMBL4210631
- 5-Hydroxy-6-methoxy-10-oxo-10lambda~5~-phenazin-1(5H)-one
- 6-methoxy-5,10-dioxido-phenazine-5,10-diium-1-ol
- 1-Phenazinol, 6-methoxy-, 5,10-dioxide
- MYXIN [MI]
- 6-METHOXY-PHENAZINOL-5,10-DIOXIDE
- 5-23-13-00363 (Beilstein Handbook Reference)
- UNII-QBE6KOU32S
- HY-N10139
- CS-0311351
- NS00011825
- IMHLRMYGNZXFEO-UHFFFAOYSA-N
- 6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol
- 13925-12-7
- NSC 306757
-
- Inchi: InChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,18H,1H3
- InChI-sleutel: IMHLRMYGNZXFEO-UHFFFAOYSA-N
- LACHT: COC1=CC=CC2[N+](=C3C(=O)C=CC=C3N(O)C1=2)[O-]
Berekende eigenschappen
- Exacte massa: 258.0641
- Monoisotopische massa: 258.064
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 1
- Complexiteit: 509
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 78.5A^2
- XLogP3: 0.8
Experimentele eigenschappen
- Dichtheid: 1.2944 (rough estimate)
- Smeltpunt: 120-130°; mp 149° (dec) (Sigg, Toth)
- Kookpunt: 401.48°C (rough estimate)
- Vlampunt: 279.7°C
- Brekindex: 1.5300 (estimate)
- PSA: 75.84
1-Phenazinol,6-methoxy-, 5,10-dioxide Beveiligingsinformatie
- Toxiciteit:LD50 in mice (mg/kg): >2000 orally, >2000 s.c., 133 i.p. (Grunberg)
1-Phenazinol,6-methoxy-, 5,10-dioxide Gerelateerde literatuur
-
Carmien Tolmie,Martha S. Smit,Diederik J. Opperman Nat. Prod. Rep. 2019 36 326
-
J. Masschelein,M. Jenner,G. L. Challis Nat. Prod. Rep. 2017 34 712
-
Elvar ?rn Viktorsson,Reidun Aesoy,Sindre St?a,Viola Lekve,Stein Ove D?skeland,Lars Herfindal,P?l Rongved RSC Med. Chem. 2021 12 767
-
Yunxuan Xie,Stephen Wright,Yuemao Shen,Liangcheng Du Nat. Prod. Rep. 2012 29 1277
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 915
13925-12-7 (1-Phenazinol,6-methoxy-, 5,10-dioxide) Gerelateerde producten
- 1945731-86-1(N-(2-oxo-1-phenylazetidin-3-yl)oxetane-3-sulfonamide)
- 1806848-88-3(2-(Chloromethyl)-6-cyano-3-(difluoromethyl)pyridine-5-acetic acid)
- 2138133-21-6(3-Furancarboxylic acid, 2,5-dipropyl-)
- 91146-49-5(Propanamide, N-[(phenylamino)carbonyl]-)
- 1864898-97-4(3-Bromo-2,5-dimethylbenzene-1-sulfonamide)
- 1804501-10-7(Methyl 2-aminomethyl-3-cyano-4-methylphenylacetate)
- 1396802-11-1(1-(4-fluorophenyl)-N-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}cyclopropane-1-carboxamide)
- 1260769-73-0(3-(4-Bromothiophen-2-yl)pyrrolidine)
- 4271-99-2(Trimethyl (E)-Aconitate)
- 684-19-5(Phosphine oxide,bis(1,1-dimethylethyl)-)
Aanbevolen leveranciers
Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk
